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Compound of Interest

Compound Name: Trimethyl(methylthio)silane

CAS No.: 3908-55-2

Cat. No.: B1293539 Get Quote

Executive Summary
Thiomethylation—the introduction of a methylthio group (-SMe)—is a critical transformation in

medicinal chemistry, particularly for modifying the lipophilicity and metabolic stability of drug

candidates. Traditional methods utilizing sodium thiomethoxide (NaSMe) or methanethiol gas

(MeSH) are plagued by handling difficulties, extreme stench, and hygroscopicity.

Trimethyl(methylthio)silane (TMMS), also known as (methylthio)trimethylsilane, offers a

superior alternative. It acts as a "masked" source of the thiomethyl anion. It is a liquid reagent

that is easily handled, allows for stoichiometric precision, and significantly mitigates odor issues

until the workup phase.

This guide details the physicochemical properties of TMMS and provides two field-proven

protocols: Fluoride-Mediated Nucleophilic Aromatic Substitution (S_NAr) and Lewis Acid-

Catalyzed Epoxide Ring Opening.

Chemical Identity & Properties
TMMS is a clear, colorless liquid. Unlike alkali metal thiolate salts, it is soluble in non-polar

organic solvents, allowing for homogeneous reaction conditions.
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Property Value Notes

Chemical Name Trimethyl(methylthio)silane
Synonyms:

(Methylthio)trimethylsilane

CAS Number 3908-55-2

Formula C₄H₁₂SSi Me₃Si-SMe

Molecular Weight 120.29 g/mol

Density 0.848 g/mL At 25 °C

Boiling Point 110–114 °C Stable liquid at RT

Flash Point 22 °C (Closed Cup) Flammable

Odor Profile Low/Mild (Garlic-like)
Becomes potent upon

hydrolysis

Mechanistic Principles
The utility of TMMS relies on the high affinity of silicon for fluorine (bond energy ~135 kcal/mol)

or oxygen. The reagent is relatively inert until "activated," providing excellent chemoselectivity.

[1]

Activation Pathways
Anionic Activation (Fluoride Source): A fluoride ion (from TBAF, TASF, or CsF) attacks the

silicon atom, forming a pentacoordinate silicate intermediate. This species collapses to

release the nucleophilic thiomethoxide anion (MeS⁻) and the inert byproduct

fluorotrimethylsilane (Me₃SiF).

Lewis Acid Activation: A Lewis acid (e.g., ZnI₂) coordinates to an electrophile (such as an

epoxide), making it susceptible to attack by the sulfur atom of TMMS. The trimethylsilyl group

is then transferred to the oxygen, resulting in a silyl-protected alcohol.
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Figure 1: Dual activation pathways for TMMS. Pathway A generates a naked anion for

substitution; Pathway B utilizes Lewis acidity for addition reactions.

Experimental Protocols
Protocol A: Fluoride-Mediated S_NAr (Aryl Methyl
Sulfide Synthesis)
Application: Synthesis of aryl methyl sulfides from electron-deficient aryl fluorides or chlorides

(e.g., fluoronitrobenzenes, fluoropyridines). Why this method? It avoids the use of hygroscopic

NaSMe and allows for reaction monitoring in homogeneous solution.

Reagents:
Substrate (1.0 equiv)

TMMS (1.1 – 1.2 equiv)
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TBAF (Tetrabutylammonium fluoride), 1.0 M in THF (1.1 equiv) OR TASF

(Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for strictly anhydrous needs.

Solvent: Anhydrous THF or DMF.

Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber

septum. Flush with Nitrogen or Argon.

Solvation: Dissolve the aryl fluoride substrate (1.0 mmol) in anhydrous THF (5 mL, 0.2 M).

Reagent Addition: Add TMMS (1.2 mmol, 144 mg, ~170 µL) via syringe. The solution should

remain clear.

Activation (Critical Step): Cool the reaction to 0 °C. Add the TBAF solution (1.1 mmol)

dropwise over 5 minutes.

Observation: A color change (often yellow or orange) indicates the formation of the

Meisenheimer complex or the release of the thiolate anion.

Reaction: Remove the ice bath and stir at Room Temperature. Monitor by TLC or LC-MS.

Time: Highly activated substrates (e.g., 2,4-dinitrofluorobenzene) react in <15 mins.

Moderately activated substrates may require 1–4 hours.

Quench & Odor Control:

Once complete, dilute with diethyl ether.

Safety: Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃.

Note: Any unreacted MeS⁻ will protonate to MeSH (gas). Perform this in a well-ventilated

fume hood.

Workup: Wash the organic layer with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and

concentrate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: Lewis Acid-Catalyzed Epoxide Ring Opening
Application: Regioselective opening of epoxides to yield

-hydroxy sulfides (or silyl ethers). Why this method? Under Lewis Acid conditions, the reaction
is highly regioselective (attacking the more substituted carbon in S_N1-like manifolds or less
substituted in S_N2-like, depending on the catalyst) and avoids basic conditions that might
degrade sensitive substrates.

Reagents:
Epoxide Substrate (1.0 equiv)

TMMS (1.2 equiv)

Catalyst: Zinc Iodide (ZnI₂) (0.05 – 0.1 equiv)

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Procedure:
Setup: Flame-dry a flask under inert atmosphere.

Mixture: Dissolve the epoxide (1.0 mmol) and TMMS (1.2 mmol) in anhydrous DCM (5 mL).

Catalysis: Add solid ZnI₂ (16 mg, 0.05 mmol) in one portion.

Reaction: Stir at room temperature.

Mechanism:[2][3][4][5][6][7][8][9][10] The ZnI₂ activates the epoxide oxygen. The sulfur of

TMMS attacks the carbon, and the TMS group transfers to the oxygen.

Monitoring: The product is initially the trimethylsilyl ether.[11] TLC may show a spot much

less polar than the expected alcohol.

Hydrolysis (Deprotection):

Add 1N HCl or Methanol/K₂CO₃ to the reaction mixture and stir for 15 minutes to cleave

the O-TMS bond if the free alcohol is desired.
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Workup: Dilute with DCM, wash with sodium thiosulfate (to remove any iodine generated)

and brine. Dry and concentrate.

Safety & Handling (The "Trustworthiness" Pillar)
While TMMS is safer than methanethiol gas, it generates methanethiol upon exposure to

moisture. A robust odor-control protocol is required.

Odor Decontamination Workflow
Do not rely on simple evaporation, which releases stench into the environment. Use an

Oxidative Quench.

Waste Stream / Glassware

Contains Residual
TMMS or MeS-?

Treatment: 10% Bleach (NaOCl)

Yes

Oxidation to Sulfoxide/Sulfone
(Odorless)

Standard Aqueous Waste
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Figure 2: Mandatory decontamination workflow for all glassware and syringes contacting

TMMS.

Spill Management: Cover spills with bleach-soaked paper towels immediately.

Storage: Store in a refrigerator (2–8 °C) under inert gas. Moisture ingress will degrade the

reagent, indicated by a cloudiness or strong stench of rotten cabbage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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